6-氯喹啉-8-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

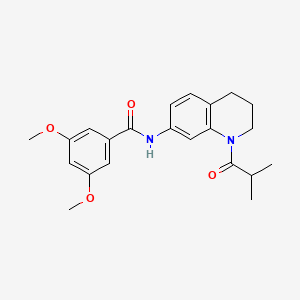

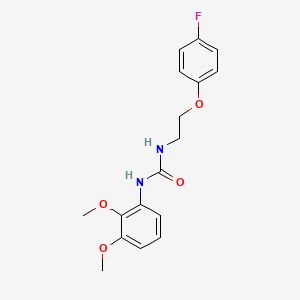

6-Chloroquinoline-8-sulfonyl chloride is a chemical compound that is part of the quinoline family, characterized by the presence of a sulfonyl chloride group attached to the quinoline scaffold. This functional group is known for its reactivity and is commonly used in sulfonylation reactions to introduce sulfone moieties into various substrates, including amines and other nitrogen-containing compounds.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-chloroquinoline-8-sulfonyl chloride, can be achieved through various methods. One approach involves the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the preparation of hexahydroquinolines, which are related to the quinoline structure . Although the specific synthesis of 6-chloroquinoline-8-sulfonyl chloride is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 6-chloroquinoline-8-sulfonyl chloride would consist of a quinoline core with a chlorine atom at the 6-position and a sulfonyl chloride group at the 8-position. The presence of these substituents can influence the electronic properties of the molecule and its reactivity in chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving sulfonyl chlorides are diverse. The site-selective oxidative C–H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides under metal-free conditions is an example of how sulfonyl chlorides can be used to functionalize quinoline derivatives . Copper-catalyzed C–H sulfonylation of 8-aminoquinoline scaffolds with aryl sulfonyl chlorides is another method that demonstrates the reactivity of sulfonyl chlorides in facilitating the introduction of sulfone groups into aromatic compounds . These reactions are relevant to the chemical behavior of 6-chloroquinoline-8-sulfonyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloroquinoline-8-sulfonyl chloride would be influenced by its molecular structure. The sulfonyl chloride group is highly reactive, making it a key functional group for further chemical transformations. For instance, the reactivity of sulfonyl chlorides with amines to form sulfonamides is well-documented, as shown by the use of anthraquinone-2-sulfonyl chloride as a derivatization reagent for the analysis of amines . This suggests that 6-chloroquinoline-8-sulfonyl chloride could also react with amines to form stable sulfonamides, which could be analyzed using chromatographic techniques.

科学研究应用

铜催化的磺酰化

8-氨基喹啉酰胺与磺酰氯(包括6-氯喹啉-8-磺酰氯)的铜(I)催化的磺酰化提供了一种生产磺酰化产物的直接方法。此反应具有优异的底物耐受性,且在空气中进行,产率中等到好。它突出了该化学品在促进磺酰基团导入有机分子中,增强其反应性和在进一步化学转化中的实用性方面所扮演的角色 (Qiao 等人,2015)。

配位化合物的合成

6-氯喹啉-8-磺酰氯与8-氨基喹啉的反应生成磺酰胺,这些磺酰胺已被用于合成具有 Cu(II) 和 Zn(II) 等金属的配位化合物。这些化合物表现出有趣的物理化学性质,在材料科学和催化领域具有潜在应用。配位配合物展示出不同的结构几何形状,可能对具有特定电子或光学性质的新材料的设计产生影响 (Silva 等人,2008)。

新型萃取剂的开发

可能源自6-氯喹啉-8-磺酰氯的8-磺酰胺基喹啉衍生物已被研究作为离子液体萃取系统中的螯合萃取剂。这项研究表明它们在选择性萃取二价金属阳离子方面很有用,为开发用于环境和分析化学应用的新型萃取剂提供了一种基本方法 (Ajioka 等人,2008)。

有机合成中的催化

该化学品已用于使用离子液体作为催化剂合成六氢喹啉,证明了它在促进多组分缩合反应中的作用。此应用展示了6-氯喹啉-8-磺酰氯在促进有机化学中高效且环保的合成方法方面的潜力 (Ghorbani 等人,2015)。

安全和危害

未来方向

While specific future directions for 6-Chloroquinoline-8-sulfonyl chloride are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological evolution of quinoline allied pyrazoles . This suggests potential future directions in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

作用机制

Target of Action

It is known that sulfonamide drugs, which have a similar structure, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamide drugs, which share a similar structure, are known to inhibit bacterial dna synthesis . This is achieved through competitive inhibition, where the drug competes with a natural substrate for binding to an enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

Based on the known action of similar sulfonamide drugs, it can be inferred that the compound may affect the pathways involving carbonic anhydrase and tetrahydropteroate synthetase . The inhibition of these enzymes can lead to a decrease in fluid production and a disruption in folate synthesis, respectively .

Result of Action

Based on the known effects of similar sulfonamide drugs, it can be inferred that the compound may lead to a decrease in fluid production and a disruption in folate synthesis at the cellular level .

属性

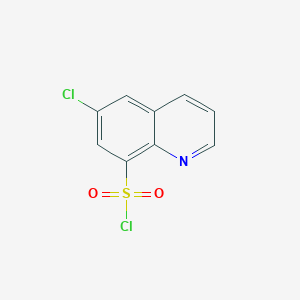

IUPAC Name |

6-chloroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYBISWHCKCPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56912-66-4 |

Source

|

| Record name | 6-chloroquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2527845.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)

![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)

![1-Aminospiro[4.4]nonane-1-carboxylic acid](/img/structure/B2527850.png)

![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)

![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)